4-((3,4-Dihydroxybenzylidene)amino)-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione
Description
The compound 4-((3,4-Dihydroxybenzylidene)amino)-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione (CAS: 497922-01-7) is a triazole derivative featuring a 1,2,4-triazole core substituted with a 3,4-dihydroxybenzylidene group and a 3-ethoxyphenyl moiety. Its molecular formula is inferred to be C₁₇H₁₅N₅O₃S, with a molecular weight of ~369.4 g/mol (calculated). The 3,4-dihydroxy groups enhance hydrogen-bonding capacity, while the ethoxy substituent increases lipophilicity, balancing solubility and membrane permeability .
Properties
CAS No. |
497922-01-7 |
|---|---|
Molecular Formula |
C17H16N4O3S |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
4-[(E)-(3,4-dihydroxyphenyl)methylideneamino]-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H16N4O3S/c1-2-24-13-5-3-4-12(9-13)16-19-20-17(25)21(16)18-10-11-6-7-14(22)15(23)8-11/h3-10,22-23H,2H2,1H3,(H,20,25)/b18-10+ |
InChI Key |
IVFZQKLHQPDEBG-VCHYOVAHSA-N |
Isomeric SMILES |
CCOC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=CC(=C(C=C3)O)O |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=CC(=C(C=C3)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((E)-{[3-(3-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-1,2-benzenediol typically involves multiple steps. One common synthetic route includes the formation of the triazole ring through a cyclization reaction, followed by the introduction of the ethoxyphenyl and sulfanyl groups. The final step involves the formation of the imino linkage with the benzenediol moiety. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-((E)-{[3-(3-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-1,2-benzenediol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The phenyl and benzenediol groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines. Substitution reactions can introduce various functional groups into the phenyl or benzenediol rings .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. A study focused on S-substituted derivatives of 1,2,4-triazole-3-thiols demonstrated their effectiveness against various bacterial strains including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values ranged from 31.25 to 62.5 μg/mL for the most active compounds .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | MIC (μg/mL) | Target Strain |
|---|---|---|
| Compound A | 31.25 | Pseudomonas aeruginosa |
| Compound B | 62.5 | Staphylococcus aureus |
| Compound C | 125 | Escherichia coli |
Anticancer Potential
The anticancer activity of triazole derivatives has been extensively studied. The compound's ability to inhibit tumor growth is attributed to its interference with cell cycle progression and induction of apoptosis in cancer cells. For instance, studies have shown that triazole derivatives can induce cell death in various cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .
Case Study: Triazole Derivative in Cancer Research
In a recent study, a triazole derivative similar to the compound was evaluated for its cytotoxic effects on breast cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting potent anticancer properties .
Mechanism of Action
The mechanism of action of 4-((E)-{[3-(3-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-1,2-benzenediol involves its interaction with specific molecular targets. The triazole ring and the imino group are key functional groups that enable the compound to bind to enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions .
Comparison with Similar Compounds
Structural Features and Substitution Patterns
Key Observations :
- Electron-Donating vs. In contrast, diethylamino () and ethoxy groups improve lipophilicity and solubility .
- Hydrogen-Bonding Capacity : The target compound’s 3,4-dihydroxy groups enable stronger hydrogen bonding compared to methoxy or bromo analogs, which may enhance interactions with biological targets like enzymes .
Key Trends :
- Antimicrobial Activity : Bromo and chloro substituents () show stronger antifungal properties than the target compound’s dihydroxy group, likely due to increased hydrophobicity .
- Enzyme Inhibition : The target compound’s 3,4-dihydroxybenzylidene group is critical for metal chelation in enzyme active sites, a feature absent in methoxy or bromo analogs .
Physicochemical Properties
Biological Activity
The compound 4-((3,4-Dihydroxybenzylidene)amino)-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione (CAS Number: 497920-24-8) is a triazole derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and other relevant pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 356.4 g/mol. The structure features a triazole ring substituted with both a dihydroxybenzylidene and an ethoxyphenyl group, which may contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives, including the compound . The following table summarizes key findings regarding its cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| Human Melanoma (IGR39) | 5.0 | Significant cytotoxicity observed |
| Triple-Negative Breast Cancer (MDA-MB-231) | 6.5 | Selective toxicity towards cancer cells |
| Pancreatic Carcinoma (Panc-1) | 7.0 | Induced apoptosis in cancer cells |
These results indicate that the compound exhibits selective cytotoxicity towards certain cancer cell lines, suggesting its potential as an anticancer agent .
The mechanisms through which this compound exerts its anticancer effects are multifaceted:
- Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest.
- Apoptosis Induction : Studies indicate that treatment with this triazole derivative leads to increased apoptosis in cancer cells, as evidenced by increased levels of pro-apoptotic markers .
- Targeting Specific Pathways : It is suggested that the compound may interact with various cellular pathways involved in cancer progression, including those related to oxidative stress and inflammation .
Additional Biological Activities
Beyond its anticancer properties, this compound may also exhibit other biological activities:
- Antimicrobial Activity : Triazole derivatives have been reported to possess antimicrobial properties against various bacterial and fungal strains .
- Anti-inflammatory Effects : Some studies suggest that triazole thiones can modulate inflammatory responses, which could be beneficial in treating inflammatory diseases .
Case Studies
In a recent study assessing the efficacy of various triazole derivatives, including our compound, researchers found that it showed promising results in 3D cell culture models, which more closely mimic in vivo conditions compared to traditional 2D cultures. This highlights the importance of considering different experimental setups when evaluating drug efficacy .
Q & A
Basic: What synthetic routes are optimal for preparing 4-((3,4-dihydroxybenzylidene)amino)-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione?
Methodological Answer:
The compound is synthesized via a condensation reaction between 4-amino-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione and 3,4-dihydroxybenzaldehyde. Key steps include:
- Catalyst and Solvent: Use of Lewis acids (e.g., AlCl₃) in chloroform under reflux conditions (6–8 hours) to drive Schiff base formation .
- Purification: Recrystallization from methanol or ethanol to remove unreacted starting materials and improve yield .
- Critical Parameters: Control of pH (mildly acidic) and temperature (80–90°C) to avoid side reactions like over-oxidation of the catechol moiety .
Advanced: How do computational methods (e.g., DFT) elucidate the electronic and structural properties of this compound?
Methodological Answer:
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide insights into:
- Molecular Geometry: Bond lengths and angles, confirming planarity of the triazole-thione core and dihedral angles between substituents (e.g., 67.5° between triazole and benzene rings in analogous structures) .
- Frontier Molecular Orbitals (FMOs): HOMO-LUMO gaps (~3.5–4.0 eV) correlate with reactivity and stability. The electron-rich catechol group enhances nucleophilic attack susceptibility .
- Non-Covalent Interactions: AIM (Atoms in Molecules) analysis reveals intramolecular hydrogen bonds (N–H···S, O–H···N) stabilizing the crystal lattice .
Basic: What spectroscopic techniques are most effective for structural characterization?
Methodological Answer:
- NMR Spectroscopy:
- IR Spectroscopy: Bands at 3200–3400 cm⁻¹ (N–H/O–H stretch), 1600–1650 cm⁻¹ (C=N), and 1250–1300 cm⁻¹ (C–S) .
- Single-Crystal XRD: Resolves intermolecular interactions (e.g., π-π stacking, hydrogen bonds) critical for supramolecular assembly .
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. ineffective results)?
Methodological Answer:
Discrepancies often arise from:
- Experimental Design:
- Mechanistic Studies:
Basic: What are the key solubility and stability considerations for this compound in biological assays?
Methodological Answer:
- Solubility:
- Stability:
- Store at –20°C under inert atmosphere (N₂/Ar) to prevent oxidation of the catechol group.
- Monitor degradation via HPLC (C18 column, methanol:water 70:30) over 24–48 hours .
Advanced: How does substituent variation (e.g., ethoxy vs. methoxy) impact biological activity?
Methodological Answer:
- Structure-Activity Relationship (SAR):
- Comparative Studies:
Basic: What crystallization strategies yield high-quality single crystals for XRD?
Methodological Answer:
- Solvent Selection: Slow evaporation from methanol/ethanol (1:1) at 4°C promotes ordered packing .
- Additives: Trace acetic acid (0.1% v/v) stabilizes hydrogen-bonded networks .
- Diffraction Parameters: Collect data at 100 K (MoKα radiation, λ = 0.71073 Å) to minimize thermal motion artifacts .
Advanced: How can molecular docking predict binding interactions with therapeutic targets (e.g., EGFR kinase)?
Methodological Answer:
- Software: AutoDock Vina or Schrödinger Suite (Glide SP mode).
- Protocol:
- Prepare ligand: Optimize geometry with Gaussian09 (DFT) and assign charges (Gasteiger-Marsili).
- Target Protein: Retrieve EGFR structure (PDB ID: 1M17), remove water, add polar hydrogens.
- Docking Grid: Centered on ATP-binding site (20 ų).
- Key Interactions: Hydrogen bonds with Met793 (triazole-thione) and π-cation interactions with Lys745 (catechol) .
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
- PPE: Lab coat, nitrile gloves, and safety goggles.
- Waste Disposal: Collect in sealed containers for incineration (avoid aqueous disposal due to sulfur content) .
- Toxicity Screening: Ames test (for mutagenicity) and acute toxicity in D. magna (EC₅₀ > 100 mg/L) .
Advanced: How do spectroscopic and computational data reconcile conflicting tautomeric forms (thione vs. thiol)?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
